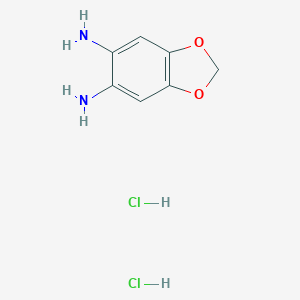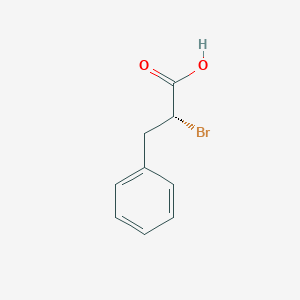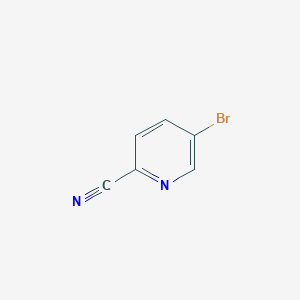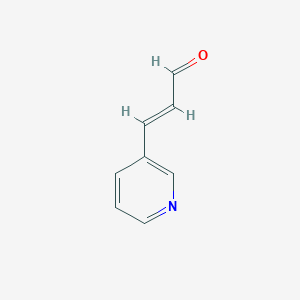![molecular formula C19H18N2O2 B015008 methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate CAS No. 19779-75-0](/img/structure/B15008.png)
methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate" is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its synthesis, molecular structure, and properties have been explored to understand its chemical behavior and potential uses.
Synthesis Analysis
The synthesis of similar indole derivatives often involves multi-step chemical reactions, starting with the formation of the core indole structure followed by functionalization at specific positions. For instance, "Syntheses and Crystal Structures of (S)-Methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate" discusses the synthesis of closely related compounds, indicating a detailed approach involving x-ray single-crystal diffraction for structural determination (Li et al., 2008).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior. The crystal structure of similar compounds, like (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been determined, revealing the geometry and interaction within the molecule, such as hydrogen bonding patterns, which play a significant role in its stability and reactivity (J. Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, which are essential for modifying the compound's functional groups. The synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate and related compounds demonstrates the reactivity of the indole moiety and its potential for further chemical transformations (T. Moriya & N. Yoneda, 1982).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibition in Steel : Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate derivatives, like BT43, are effective in inhibiting corrosion of C38 steel in hydrochloric acid solutions. These compounds show over 95% protection at low concentrations and function through cathodic inhibition by polarization and charge-transfer, as suggested by electrochemical techniques and quantum chemical data (Missoum et al., 2013).
Crystal Structure and Applications
- Crystal Structure Analysis : The crystal structure of closely related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been studied. These structures are essential in fields like pharmaceuticals and food industries due to the role of amino acids in methylation, detoxication, and antioxidation (Li, Liang, & Tai, 2009).
Schiff Bases and Corrosion Inhibition
- Schiff Bases for Corrosion Inhibition : Schiff bases derived from L-Tryptophan and methyl 3-(1H-indol-3-yl)propanoate (like S1 and S2) have been shown to be effective inhibitors for corrosion of stainless steel in hydrochloric acid environments. These inhibitors demonstrate good efficacy and adhere to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Applications
- Antimicrobial Activity : Schiff bases containing the indole group derived from compounds similar to methyl 3-(1H-indol-3-yl)propanoate have been synthesized and tested for antimicrobial activity. These compounds exhibit significant activity against a range of bacteria (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Catalysis and Organic Synthesis
- Enantioselective Catalysis : The compound has been used in enantioselective Friedel-Crafts alkylation reactions with alpha,beta-unsaturated acyl phosphonates, catalyzed by chiral phosphoric acid, leading to the production of methyl 3-(indol-3-yl)propanoates. This has implications in synthetic organic chemistry (Bachu & Akiyama, 2010).
Eigenschaften
IUPAC Name |
methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPJRXYSNSSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369492 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
CAS RN |
19779-75-0 |
Source


|
| Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



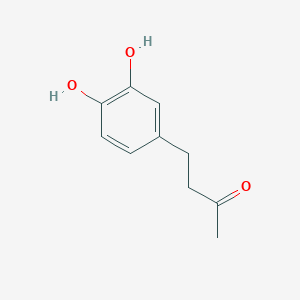
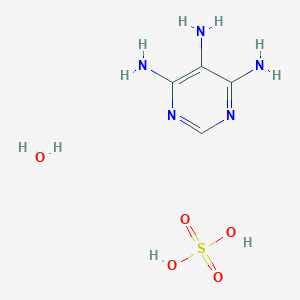
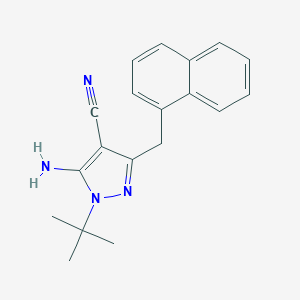
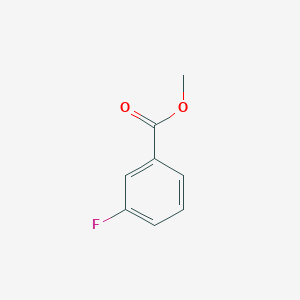
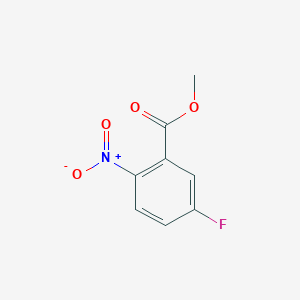
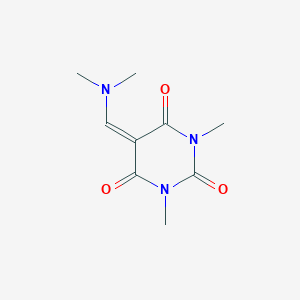
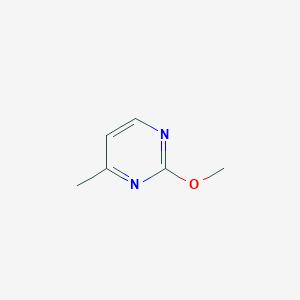
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)
